Silbersalicylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

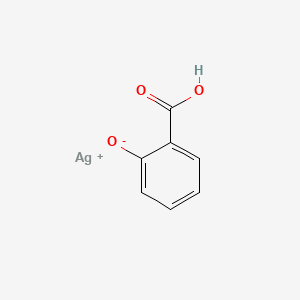

Silver salicylate is a useful research compound. Its molecular formula is C7H6AgO3 and its molecular weight is 245.99 g/mol. The purity is usually 95%.

The exact mass of the compound Silver salicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silver salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Steigerung der Antibiotika-Wirksamkeit

Silbersalicylat wurde als Mittel gefunden, um Antibiotika um ein Vielfaches wirksamer zu machen. Die Silberionen in this compound können Bakterienzellen angreifen, indem sie die Zellmembran durchlässiger machen und den Stoffwechsel der Zelle stören. Dies führt zu einer Überproduktion reaktiver Sauerstoffspezies, die für Bakterien toxisch sein können. Diese Eigenschaft kann genutzt werden, um die Wirksamkeit aktueller Antibiotika gegen resistente Bakterien zu erhöhen .

Nanopartikel-Synthese

This compound dient als anorganischer Vorläufer bei der sonochemischen Synthese von Silbersulfanid-Nanopartikeln. Diese Nanopartikel haben vielversprechende Anwendungen in der Optoelektronik und in thermoelektrischen Materialien. Sie werden auch in Photovoltaikzellen, Photoleitern, IR-Detektoren, Magnetfeldsensoren, Festkörperelektrochemischen Sensoren, optischen Filtern und superionischen Leitern eingesetzt .

Wirkmechanismus

Target of Action

Silver salicylate is a compound that combines the properties of silver and salicylate. The primary targets of silver salicylate are proteins and enzymes in cells. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Salicylates, on the other hand, directly and irreversibly inhibit COX-1 and COX-2 enzymes, which are essential for the biosynthesis of prostaglandins .

Mode of Action

Silver salicylate interacts with its targets in a unique way. The silver component binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . Salicylic acid, the active component of salicylate, inhibits the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandins . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Biochemical Pathways

The biochemical pathways affected by silver salicylate are primarily those involving inflammation and pain signaling. Salicylates reduce inflammation by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

The pharmacokinetics of salicylates have been well-studied. After oral administration, salicylates are rapidly absorbed and undergo first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . Hydrolysis of salicylates to salicylic acid occurs in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as salicylates . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The molecular and cellular effects of silver salicylate’s action are multifaceted. Silver ions cause protein denaturation and enzyme inhibition, leading to cell death . Salicylates, on the other hand, have been shown to induce S-phase arrest and impair DNA-damage repair mechanisms, enhancing the antitumor activity of certain drugs . They also stimulate the respiratory center in the brainstem to produce tachypnea, hyperpnea, and respiratory alkalosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver salicylate. For instance, salicylates can antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . Furthermore, the production of salicylates in bacteria is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Biochemische Analyse

Biochemical Properties

Salicylates, including silver salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . They interact with various enzymes and proteins. For instance, salicylates have been reported to interact with isochorismate synthase, an enzyme that converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Cellular Effects

Salicylates have been found to have significant effects on various types of cells and cellular processes. For instance, salicylates can cause a decrease in arterial pH, which may result in rapid shifts of salicylate into the brain and heart, causing swift deterioration .

Molecular Mechanism

The molecular mechanism of action of silver salicylate involves its interaction with biomolecules. Salicylic acid, a component of silver salicylate, modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, salicylates demonstrate a mixed acid-base disturbance. They stimulate the respiratory centers causing hyperpnoea, resulting in a respiratory alkalosis .

Dosage Effects in Animal Models

In animal models, a single high dose of salicylate has been shown to induce acute tinnitus that occurs within 2–3 h and lasts for about 72 h .

Metabolic Pathways

Salicylates are involved in various metabolic pathways. They are synthesized from chorismate, which is derived from the shikimate pathway .

Transport and Distribution

Salicylates, including silver salicylate, are highly protein-bound and are distributed in the synovial cavity, central nervous system, and saliva .

Eigenschaften

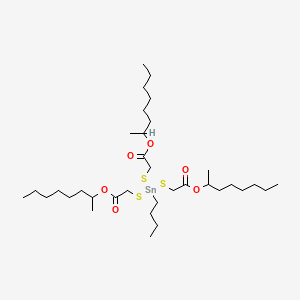

| { "Design of the Synthesis Pathway": "The synthesis of Silver salicylate can be achieved through a simple reaction between silver nitrate and salicylic acid in an aqueous medium.", "Starting Materials": [ "Silver nitrate", "Salicylic acid", "Distilled water" ], "Reaction": [ "Dissolve 1.61 g of silver nitrate in 50 mL of distilled water in a beaker.", "Add 2.00 g of salicylic acid to the beaker and stir until it dissolves completely.", "Heat the mixture to 60-70°C and stir for 30 minutes.", "Allow the mixture to cool to room temperature and filter the precipitate using a Buchner funnel.", "Wash the precipitate with distilled water and dry it in an oven at 60°C for 2 hours.", "The resulting product is Silver salicylate." ] } | |

CAS-Nummer |

528-93-8 |

Molekularformel |

C7H6AgO3 |

Molekulargewicht |

245.99 g/mol |

IUPAC-Name |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI-Schlüssel |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)